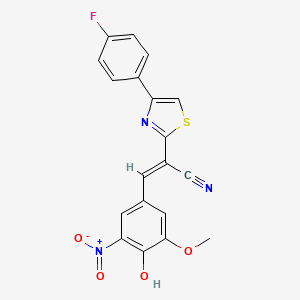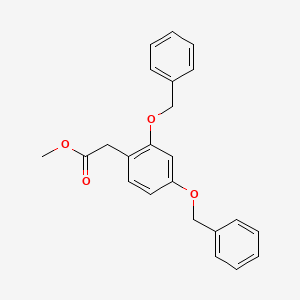![molecular formula C22H17ClFN3O3S B2483500 N-[(2-氯苯基)甲基]-2-[1-[(2-氟苯基)甲基]-2,4-二氧代噻吩[3,2-d]嘧啶-3-基]乙酰胺 CAS No. 866812-25-1](/img/no-structure.png)
N-[(2-氯苯基)甲基]-2-[1-[(2-氟苯基)甲基]-2,4-二氧代噻吩[3,2-d]嘧啶-3-基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O3S and its molecular weight is 457.9. The purity is usually 95%.
BenchChem offers high-quality N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光谱和量子力学研究
已合成并分析了与所讨论化学物质具有结构相似性的化合物,以了解其光谱和电子性质。这些研究不仅有助于理解化学物质的物理和化学特性,还探索了其在光伏效率和配体-蛋白质相互作用等领域的潜在应用。例如,苯并噻唑酮乙酰胺类似物已显示出在染料敏化太阳能电池(DSSCs)中作为光敏剂的潜力,表明在可再生能源技术方面的潜在应用(Mary et al., 2020)。
抗增殖活性和药物开发
对相关嘧啶衍生物的研究揭示了它们在抑制各种癌细胞系中的潜力,为新抗癌药物的开发提供了途径。例如,从嘧唑并[3,4-d]嘧啶衍生物合成的化合物已显示出对人类结肠癌、肺腺癌和胃癌细胞系的显著抑制作用,展示了有希望的抗癌活性(Huang et al., 2020)。这凸显了这类化合物在新型治疗剂开发中的潜力。
镇痛和抗炎特性
噻唑嘧啶衍生物的合成及其用于镇痛和抗炎活性评估突显了另一种应用途径。这些化合物在临床前模型中显示出显著活性,表明它们有望成为新型疼痛和炎症管理药物的引物(Selvam et al., 2012)。
除草剂分析和环境影响
对天然水源中除草剂及其降解产物的分析和检测研究凸显了理解化学物质环境影响的重要性。这类研究有助于开发检测和定量潜在环境污染物的方法,从而为环境保护和可持续发展工作做出贡献(Zimmerman et al., 2002)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide involves the reaction of 2-chlorobenzylamine with 2-fluorobenzaldehyde to form an imine intermediate, which is then reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2-fluorobenzaldehyde", "2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "ethyl acetate", "dichloromethane (DCM)", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "sodium bicarbonate (NaHCO3)", "sodium sulfate (Na2SO4)", "magnesium sulfate (MgSO4)", "activated carbon" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine (1.0 equiv) and 2-fluorobenzaldehyde (1.2 equiv) in DMF and add TEA (1.2 equiv). Stir the mixture at room temperature for 24 hours to form the imine intermediate.", "Step 2: Add 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours to form the final product.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with water, brine, and dry over Na2SO4. Concentrate the solution and purify the product by column chromatography using DCM/ethyl acetate as the eluent.", "Step 4: Recrystallize the product from ethyl acetate/hexanes to obtain pure N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide.", "Step 5: If necessary, purify the product further by treating with activated carbon and filtering. Wash the product with DCM and dry under vacuum.", "Step 6: Analyze the product by NMR, IR, and mass spectrometry to confirm its identity and purity." ] } | |
CAS 编号 |
866812-25-1 |
分子式 |
C22H17ClFN3O3S |
分子量 |
457.9 |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide |
InChI |
InChI=1S/C22H17ClFN3O3S/c23-16-7-3-1-5-14(16)11-25-19(28)13-27-21(29)20-18(9-10-31-20)26(22(27)30)12-15-6-2-4-8-17(15)24/h1-10H,11-13H2,(H,25,28) |
InChI 键 |
VJOVBFSOJOAVGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Boronic acid, B-[2-fluoro-5-(1-pyrrolidinylmethyl)phenyl]-](/img/structure/B2483417.png)




![N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483426.png)
![4-{[4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]methyl}-N-(cyclohexylmethyl)benzamide](/img/structure/B2483428.png)





![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2483438.png)
